Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
Description
Cyclohexyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a triazole-derived compound featuring a cyclohexyl group attached to a 1,2,4-triazole ring substituted with ethyl and methyl moieties.
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
cyclohexyl-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C12H22N4/c1-3-10-14-12(16(2)15-10)11(13)9-7-5-4-6-8-9/h9,11H,3-8,13H2,1-2H3 |
InChI Key |
WFKOWNKNPFBHQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C(C2CCCCC2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl isocyanate to form an intermediate, which is then subjected to cyclization with hydrazine hydrate and formaldehyde to yield the desired triazole derivative . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals[][5].
Mechanism of Action
The mechanism of action of Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Note: Molecular formula for the target compound is inferred based on structural similarity to .
Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., cyclopropyl in or ethylamine in ). This enhances membrane permeability but may reduce aqueous solubility.
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~220–250 g/mol) compared to simpler analogs (e.g., 154.21 g/mol for ) suggests moderate solubility, necessitating formulation optimization for in vivo applications.
Biological Activity
Cyclohexyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a compound that belongs to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C10H20N4
- Molecular Weight : 196.29 g/mol
- CAS Number : 1343127-21-8
The structure features a cyclohexyl group attached to a triazole ring, which is significant for its biological interactions.
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. This compound has shown effectiveness against various fungal strains. A study demonstrated that compounds with similar triazole structures had significant activity against Candida species and other pathogenic fungi.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cyclohexyl Triazole | Candida albicans | 32 µg/mL |
| Reference Drug | Fluconazole | 16 µg/mL |
This table illustrates the comparative efficacy of the compound against common fungal pathogens.
Antimicrobial Activity
The compound also displays broad-spectrum antimicrobial activity. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, yielding promising results.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Emerging research highlights the potential anticancer properties of triazole derivatives. This compound has been evaluated against various cancer cell lines. One study reported an IC50 value of 12.8 µg/mL against MCF-7 breast cancer cells, comparable to established chemotherapeutic agents.
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 12.8 |
| Doxorubicin (Control) | 3.13 |
This indicates that while effective, further optimization is needed for clinical applications.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in fungal and bacterial metabolism. The triazole moiety interferes with ergosterol synthesis in fungi and disrupts bacterial cell wall integrity.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives, including this compound. The study found that modifications to the triazole ring significantly impacted biological activity. For instance, substituents on the triazole ring enhanced antifungal potency against resistant strains of Candida.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
